Stereochemical Purity: Optical Rotation
Fmoc-D-4-Bromophenylalanine exhibits a positive specific optical rotation ([α]²⁰D) of +26.5° (C=1, DMF), which is a quantifiable marker of its D-configuration . In contrast, the L-enantiomer, Fmoc-L-4-Bromophenylalanine, exhibits a negative optical rotation of -25° under identical conditions . This difference confirms the compound's chiral identity, ensuring the synthesis of peptides with the correct stereochemistry.
| Evidence Dimension | Optical Rotation ([α]²⁰D, C=1 in DMF) |
|---|---|
| Target Compound Data | +26.5 ± 2° |
| Comparator Or Baseline | Fmoc-L-4-Bromophenylalanine |
| Quantified Difference | -25° (Comparator) vs. +26.5° (Target) |
| Conditions | C=1 in DMF, 20°C |
Why This Matters
For procurement, this quantitative metric is essential for quality control, verifying the correct enantiomer has been supplied and preventing the introduction of incorrect stereochemistry into the peptide chain.
